molecular formula C16H23NO4 B13727295 (R)-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate

(R)-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate

Cat. No.: B13727295
M. Wt: 293.36 g/mol
InChI Key: BCKDVLTVOOMDHD-ZDUSSCGKSA-N
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Description

®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of ®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Free amine and tert-butanol.

    Substitution: Carboxylic acid.

    Coupling: Peptide derivatives.

Scientific Research Applications

®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized compounds .

Comparison with Similar Compounds

Similar Compounds

    ®-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    ®-methyl 3-(tert-butoxycarbonylamino)-2-phenylpropanoate: Similar structure but with a different carbon chain length.

Uniqueness

®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate is unique due to its specific combination of a Boc-protected amine and an ester functionality, making it a versatile intermediate in organic synthesis. Its stereochemistry (R-configuration) also adds to its uniqueness, as it can influence the biological activity and interactions of the synthesized compounds .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl (3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoate

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-13(10-14(18)20-4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1

InChI Key

BCKDVLTVOOMDHD-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC(=O)OC)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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